![molecular formula C14H13N5OS B2580177 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034229-69-9](/img/structure/B2580177.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide
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Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide, also known as MPT0B392, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of thiazole-4-carboxamide derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Functionalization Reactions and Synthesis
This compound and its derivatives have been explored for their potential in synthesis and functionalization reactions. In the realm of synthetic chemistry, compounds with a pyrazole core are often investigated for their reactivity and potential to form novel compounds with diverse biological activities. For instance, the functionalization reactions involving 1H-pyrazole derivatives have been studied, showcasing the versatility of these compounds in forming new chemical entities with potential applications in medicinal chemistry and drug design (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Luminescence Properties
Research into the luminescence properties of pyrazole-derived compounds has led to insights into their potential use in the development of new luminescent materials. These materials can be applied in bioimaging, sensors, and optoelectronic devices. The study of a novel polyamino polycarboxylic pyridine derivative ligand, related to our compound of interest, demonstrates how these compounds can sensitize the emission of lanthanides, which is crucial for applications in luminescence-based technologies (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Antibacterial and Antifungal Activities
The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Pyrazolopyridine derivatives, in particular, have shown moderate to good activity against a range of pathogens. This highlights their potential as lead compounds for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (N. Panda, S. Karmakar, & A. K. Jena, 2011). Additionally, studies on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have indicated their efficacy against phytopathogenic fungi, further demonstrating the broad-spectrum potential of these compounds in combating various microbial threats (Zhibing Wu et al., 2012).
Anticancer and Anti-Inflammatory Properties
The compound's framework serves as a basis for developing novel anticancer and anti-inflammatory agents. Research into pyrazolopyrimidines derivatives, for instance, has shown promising results in cytotoxicity assays against cancer cell lines and in inhibiting inflammatory enzymes. These findings suggest a potential for these compounds in therapeutic applications targeting cancer and inflammation (A. Rahmouni et al., 2016).
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-13(4-5-18-19)11-3-2-10(6-15-11)7-16-14(20)12-8-21-9-17-12/h2-6,8-9H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXWFPDATUTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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